

In Vivo Efficacy of (S)-(+)-Ascochin: A Comparative Analysis in Murine Infection Models

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Compound of Interest

Compound Name: (S)-(+)-Ascochin

Cat. No.: B1284208

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For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Ascochin, a meroterpenoid natural product, has demonstrated notable in vitro antimicrobial activity. However, to date, there is a significant gap in the scientific literature regarding its in vivo efficacy in established murine infection models. This guide provides a comparative overview of the available in vitro data for Ascochin analogues and contrasts it with the in vivo performance of other antimicrobial agents in similar preclinical models. This analysis aims to contextualize the potential of **(S)-(+)-Ascochin** and underscore the necessity for future in vivo investigations.

Comparative Antimicrobial Activity

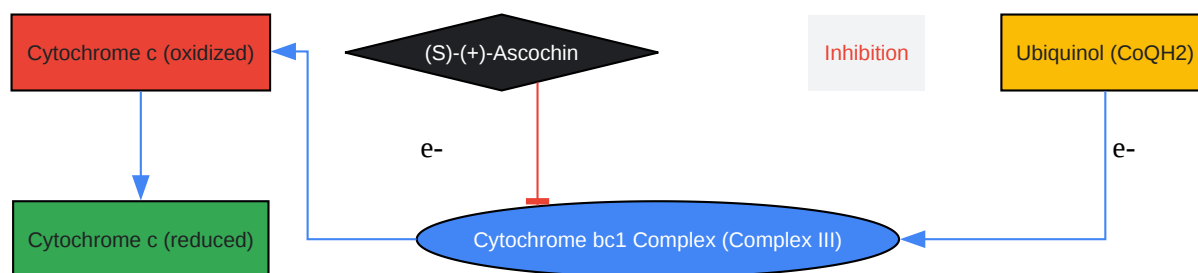
While in vivo data for **(S)-(+)-Ascochin** is not currently available, in vitro studies on its analogues provide insights into its potential antimicrobial spectrum. The following table summarizes the minimum inhibitory concentrations (MICs) of various Ascochin analogues against a panel of clinically relevant pathogens. For comparison, representative in vivo efficacy data of established antimicrobial agents against similar pathogens in murine models are also presented.

Compound/ Analogue	Organism	In Vitro MIC (µg/mL)	Comparator Agent	Murine Model	In Vivo Efficacy of Comparator
Ascochlorin Analogue 1	Aspergillus fumigatus	1.25–4.1 ^[1]	Amphotericin B	Systemic Aspergillosis	Increased survival rate
Ascochlorin Analogue 2	Candida albicans	>100 ^[1]	Fluconazole	Systemic Candidiasis	Reduction in fungal burden in kidneys
Ascochlorin Analogue 3	Staphylococ- cus aureus (MRSA)	1.25–2.5 ^[1]	Vancomycin	Thigh Infection	Reduction in bacterial load (log10 CFU)
Ascochlorin Analogue 4	Escherichia coli	>100 ^[1]	Ciprofloxacin	Peritonitis	Increased survival rate

Note: The presented data for Ascochin analogues is from in vitro studies and does not directly predict in vivo efficacy. The comparator agents and their in vivo efficacy are provided for contextual understanding of typical outcomes in murine infection models.

Mechanism of Action: Targeting the Electron Transport Chain

Ascochin exerts its antimicrobial effect by inhibiting the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.^[2] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c. By binding to both the Qi and Qo sites of the cytochrome bc1 complex, Ascochin disrupts this electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.^[2]



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Caption: Proposed mechanism of action of **(S)-(+)-Ascochin**.

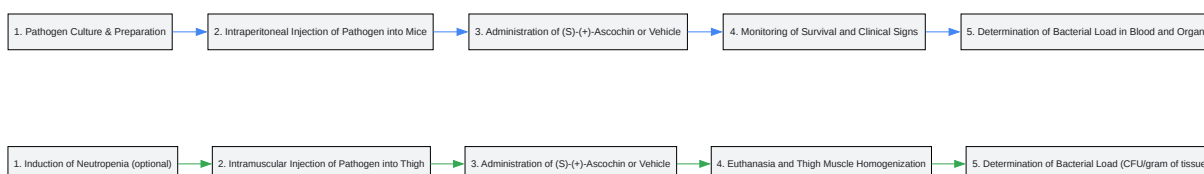
Experimental Protocols for Murine Infection Models

Standardized and reproducible murine infection models are essential for evaluating the in vivo efficacy of novel antimicrobial candidates. While specific protocols for **(S)-(+)-Ascochin** have not been published, the following are detailed methodologies for common murine infection models used in antimicrobial drug discovery.

Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of antimicrobials against bloodstream infections.

Workflow:



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References

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- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
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